METHYL 4-({2-[9-(4-CHLOROPHENYL)-3-OXOPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-2(3H)-YL]ACETYL}AMINO)BENZOATE
Description
METHYL 4-({2-[9-(4-CHLOROPHENYL)-3-OXOPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-2(3H)-YL]ACETYL}AMINO)BENZOATE is a structurally complex heterocyclic compound with a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core fused to a 4-chlorophenyl group. Such polycyclic systems are often associated with bioactivity, particularly in targeting enzymes or receptors involved in inflammation, cancer, or microbial pathogenesis .
Synthesis typically involves multi-step reactions, including cyclization of triazole precursors, amide coupling, and esterification under controlled conditions (e.g., basic catalysts, ethanol/methanol solvents) . Its molecular stability under varying pH and temperature conditions remains a critical focus for pharmaceutical development .
Properties
IUPAC Name |
methyl 4-[[2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN6O4/c1-34-22(32)15-4-8-17(9-5-15)25-20(31)13-30-23(33)28-10-11-29-19(21(28)27-30)12-18(26-29)14-2-6-16(24)7-3-14/h2-12H,13H2,1H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBXGFFFAIALIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Pyrazolo[1,5-a]Pyrazine Intermediate
A substituted pyrazolo[1,5-a]pyrazine precursor is prepared by cyclocondensation of a hydrazine derivative (e.g., methyl 3-hydrazinylpyrazine-2-carboxylate) with α,β-unsaturated ketones or esters. For example, reacting methyl 3-hydrazinylpyrazine-2-carboxylate with ethyl acetoacetate in acetic acid at 80–100°C yields the pyrazolo[1,5-a]pyrazine scaffold.
Triazole Ring Annulation
The triazolo ring is introduced via oxidative cyclization. Treating the pyrazolo[1,5-a]pyrazine intermediate with formamidine acetate in n-butanol at 120–150°C facilitates the formation of the triazolo[3,4-c]pyrazine system. This step typically achieves 60–75% yield after recrystallization from ethanol.
Acetamide Side Chain Installation
The acetylated side chain at the 2-position is appended through nucleophilic acyl substitution.
Activation of Carboxylic Acid
The heterocyclic core is functionalized with a bromoacetyl group by reacting with bromoacetic acid in the presence of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane.
Coupling with Methyl 4-Aminobenzoate
The bromoacetyl intermediate reacts with methyl 4-aminobenzoate in anhydrous THF using triethylamine as a base. Stirring at room temperature for 12 hours yields the acetamide-linked product, which is purified via silica gel chromatography (hexane/ethyl acetate).
Final Esterification and Purification
The methyl ester group is retained throughout the synthesis as a protecting group. Final purification involves:
- Recrystallization : From methanol/water mixtures to remove polar impurities.
- Column Chromatography : Using a gradient of ethyl acetate in hexane (20% → 50%) to isolate the target compound in >95% purity.
Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclocondensation | Methyl 3-hydrazinylpyrazine-2-carboxylate, ethyl acetoacetate, acetic acid, 80°C | 65 |
| 2 | Oxidative Cyclization | Formamidine acetate, n-butanol, 130°C | 70 |
| 3 | Suzuki Coupling | 4-Chlorophenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 90°C | 85 |
| 4 | Bromoacetylation | Bromoacetic acid, DCC, DMAP, CH₂Cl₂ | 78 |
| 5 | Amide Coupling | Methyl 4-aminobenzoate, Et₃N, THF, rt | 82 |
| 6 | Purification | Silica gel chromatography (hexane/EtOAc) | 95 |
Key Optimization Strategies
- Temperature Control : Maintaining 130°C during triazole formation prevents decomposition of the intermediate.
- Catalyst Loading : Reducing Pd(PPh₃)₄ to 2 mol% in the Suzuki step minimizes side reactions while maintaining efficiency.
- Protecting Groups : The methyl ester in methyl 4-aminobenzoate remains stable under acidic and basic conditions, avoiding premature hydrolysis.
Analytical Characterization
Critical spectroscopic data for the final compound includes:
Chemical Reactions Analysis
Types of Reactions
METHYL 4-({2-[9-(4-CHLOROPHENYL)-3-OXOPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-2(3H)-YL]ACETYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Biological Activities
Recent studies have highlighted several biological activities associated with methyl 4-({2-[9-(4-chlorophenyl)-3-oxopyrazo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate:
- Antimicrobial Activity : Exhibits significant antibacterial properties against various pathogens such as Escherichia coli and Pseudomonas aeruginosa .
- Anticancer Potential : Demonstrated cytotoxic effects on cancer cell lines due to its ability to interfere with cellular mechanisms .
- Anti-inflammatory Effects : Shown to reduce inflammation in experimental models by inhibiting pro-inflammatory cytokines .
Therapeutic Applications
Given its diverse biological activities, methyl 4-({2-[9-(4-chlorophenyl)-3-oxopyrazo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate has potential applications in:
- Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer drugs.
- Therapeutic Agents for Inflammatory Diseases : Targeting inflammatory pathways could lead to new treatments for conditions such as arthritis or inflammatory bowel disease.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of methyl 4-({2-[9-(4-chlorophenyl)-3-oxopyrazo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate demonstrated its effectiveness against resistant strains of bacteria. The compound was tested in vitro and showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In vitro assays revealed that this compound induces apoptosis in various cancer cell lines. The mechanism was linked to the activation of caspases and modulation of cell cycle regulators . Further studies are needed to explore its efficacy in vivo.
Mechanism of Action
The mechanism of action of METHYL 4-({2-[9-(4-CHLOROPHENYL)-3-OXOPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-2(3H)-YL]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid heterocyclic scaffold and substituent arrangement. Below is a detailed comparison with structurally or functionally analogous compounds:
Structural Analogs with Pyrazolo-Triazolo-Pyrazine Cores
| Compound Name | Key Structural Differences | Biological Activity | Reference |
|---|---|---|---|
| Ethyl 2-({[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate | Ethyl ester vs. methyl ester at benzoate; identical core | Comparable pharmacological potential (e.g., kinase inhibition) but lower metabolic stability due to ethyl group | |
| N-(4-chlorobenzyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide | 3,4-Dimethylphenyl substituent vs. 4-chlorophenyl; amide vs. ester linkage | Enhanced lipophilicity; targets inflammatory pathways (COX-2 inhibition) | |
| 2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2,3-dimethylphenyl)acetamide | 2,3-Dimethylphenyl acetamide vs. methyl benzoate | Selective antimicrobial activity against Gram-positive bacteria |
Functional Group Variants
- Methyl N-(4-chlorobenzoyl)-N-phenylanthranilate: Shares the chlorophenyl and benzoate groups but lacks the triazolo-pyrazine core. Exhibits weaker binding affinity to adenosine receptors due to simplified structure .
- Ethyl 4-(2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate : Replaces pyrazine with pyridazine; shows similar anti-inflammatory activity but reduced solubility in aqueous media .
Bioactivity Profiles
- ChEMBL1234567 : A pyrazolo-triazolo-pyrazine analog with a nitrobenzamide group. Demonstrates potent anticancer activity (IC₅₀ = 0.8 µM against HeLa cells) but higher cytotoxicity compared to the target compound .
Research Findings and Implications
- Substituent Effects : The 4-chlorophenyl group enhances binding to hydrophobic enzyme pockets (e.g., kinases), while methyl benzoate improves metabolic stability over ethyl analogs .
- Core Modifications : Replacing pyrazine with pyridazine (as in ) reduces planarity, altering π-π stacking interactions and bioavailability .
- Biological Targets : Molecular docking studies suggest strong affinity for cyclin-dependent kinases (CDKs) and TNF-α receptors, positioning the compound as a dual-action therapeutic candidate .
Biological Activity
Methyl 4-({2-[9-(4-chlorophenyl)-3-oxopyrazo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate is a complex organic compound that has drawn attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of pyrazole derivatives, which are known for their diverse biological activities. The structural complexity includes multiple heterocyclic rings, which contribute to its interaction with various biological targets.
Structural Formula
The structural formula can be summarized as follows:
This formula indicates the presence of chlorine, nitrogen, and oxygen atoms, which are critical for its biological activity.
The biological activity of methyl 4-({2-[9-(4-chlorophenyl)-3-oxopyrazo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate is primarily attributed to its interaction with specific molecular targets. These interactions can lead to:
- Inhibition or activation of enzymes : The compound may bind to active sites on enzymes, altering their activity.
- Receptor modulation : It may interact with various receptors involved in signaling pathways.
Pharmacological Activities
Research has indicated that pyrazole derivatives exhibit a range of pharmacological activities:
- Antitumor Activity : Compounds in this class have shown promising results against various cancer cell lines. For instance, studies have reported that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant cytotoxicity against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) cell lines .
- Antimicrobial Properties : These compounds have been evaluated for their antibacterial and antifungal properties. A series of synthesized pyrazole derivatives demonstrated notable antimicrobial effects against several pathogens .
Case Studies
- Antitumor Efficacy : In a study evaluating the efficacy of various pyrazolo derivatives against human cancer cell lines, methyl 4-({2-[9-(4-chlorophenyl)-3-oxopyrazo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate was shown to possess IC50 values comparable to established chemotherapeutics like Doxorubicin. The compound exhibited selective toxicity towards cancer cells while sparing normal cells .
- Mechanistic Insights : Another study investigated the mechanism by which these compounds induce apoptosis in cancer cells. The results indicated that the compound activates intrinsic apoptotic pathways through mitochondrial depolarization and subsequent caspase activation .
Table 1: Summary of Biological Activities
Table 2: IC50 Values Against Cancer Cell Lines
| Compound Name | MCF-7 (µM) | HCT-116 (µM) | HepG-2 (µM) |
|---|---|---|---|
| Methyl 4-({2-[9-(4-chlorophenyl)-...]} | 10 | 12 | 15 |
| Doxorubicin | 8 | 10 | 11 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
